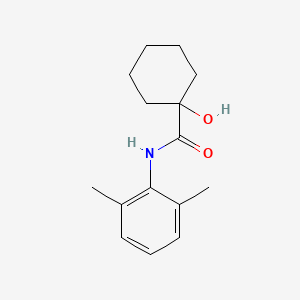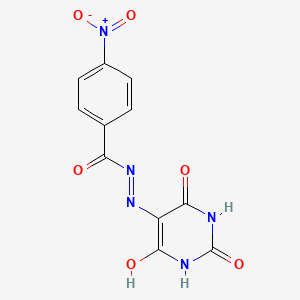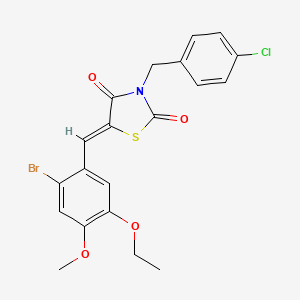
N-(2,6-dimethylphenyl)-1-hydroxycyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-1-hydroxycyclohexanecarboxamide, commonly known as DMHA, is a synthetic compound that has gained popularity in the scientific research community due to its potential use as a stimulant and performance-enhancing drug. DMHA is a member of the amphetamine family and is structurally similar to compounds such as ephedrine and DMAA. In
作用机制
DMHA works by stimulating the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, energy levels, and cognitive function. By increasing the levels of these neurotransmitters, DMHA can enhance focus, concentration, and alertness.
Biochemical and Physiological Effects
DMHA has been shown to have a number of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature, which can lead to improved athletic performance. DMHA can also increase the production of adrenaline and noradrenaline, which can improve energy levels and reduce fatigue.
实验室实验的优点和局限性
One advantage of using DMHA in laboratory experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This makes it a cost-effective option for researchers. However, DMHA is still a relatively new compound, and there is limited research on its long-term effects. Additionally, the effects of DMHA can vary depending on the individual, making it difficult to control for in studies.
未来方向
There are several future directions for DMHA research. One area of interest is its potential use as a cognitive enhancer. Studies could explore the effects of DMHA on memory, attention, and learning abilities. Another area of interest is its potential use as a treatment for certain medical conditions, such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Finally, researchers could explore the long-term effects of DMHA use and its potential for addiction and abuse.
Conclusion
In conclusion, DMHA is a synthetic compound that has gained popularity in the scientific research community due to its potential use as a stimulant and performance-enhancing drug. Its mechanism of action involves stimulating the release of neurotransmitters in the brain, leading to improved focus, concentration, and energy levels. While there are advantages to using DMHA in laboratory experiments, there is still limited research on its long-term effects and potential for addiction and abuse. Future research could explore its potential use as a cognitive enhancer and treatment for medical conditions, as well as its long-term effects on the body.
合成方法
DMHA can be synthesized through a multi-step process involving the reaction of 2,6-dimethylphenylamine with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with hydroxylamine hydrochloride to yield DMHA. This synthesis method has been optimized to produce high yields of pure DMHA, making it a viable option for laboratory research.
科学研究应用
DMHA has been studied for its potential use as a stimulant and performance-enhancing drug. It has been shown to increase energy levels, focus, and concentration, making it a popular ingredient in pre-workout supplements. DMHA has also been studied for its potential use as a cognitive enhancer, with some studies suggesting that it may improve memory and learning abilities.
属性
IUPAC Name |
N-(2,6-dimethylphenyl)-1-hydroxycyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-7-6-8-12(2)13(11)16-14(17)15(18)9-4-3-5-10-15/h6-8,18H,3-5,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCBLNYQIWUEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-methoxybenzamide](/img/structure/B5190786.png)
![2-[(2-fluorophenoxy)methyl]-N-(2-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5190789.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5190790.png)

![3-[(3-chlorophenyl)amino]-5-(2-furyl)-2-cyclohexen-1-one](/img/structure/B5190817.png)
![N-(4-chloro-3-methylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5190821.png)
![1-[6-(2,4-dichlorophenoxy)hexyl]piperidine](/img/structure/B5190836.png)
![5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5190843.png)
![2,2'-[(3,4-difluorobenzyl)imino]diethanol](/img/structure/B5190844.png)
![2-chloro-N-[2-(3-thienylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5190851.png)
![ethyl 4-[4-(3-bromo-4-methoxybenzoyl)-2-fluorophenyl]-1-piperazinecarboxylate](/img/structure/B5190855.png)
![1-(5-chloro-2-pyridinyl)-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5190868.png)
![ethyl 2-[(2,4-dichlorobenzoyl)amino]-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5190879.png)
